molecular formula C7H12O5 B1244939 1,6-epi-Cyclophellitol

1,6-epi-Cyclophellitol

货号: B1244939
分子量: 176.17 g/mol
InChI 键: YQLWKYQDOQEWRD-XQCVOTFFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,6-epi-Cyclophellitol, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Glycosidase Inhibition

1,6-epi-Cyclophellitol and its derivatives, such as cyclosulfates and cyclosulfamidates, are recognized as potent inhibitors of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various biological processes.

Therapeutic Applications

  • Pompe Disease Treatment : Recent studies have highlighted the potential of this compound cyclosulfamidate as a pharmacological chaperone for human lysosomal acid α-glucosidase (GAA). This compound stabilizes recombinant human GAA in vitro and enhances its activity in plasma, presenting a promising alternative to existing therapies like miglustat . In vitro experiments demonstrated that this compound could reduce GAA degradation significantly and increase its activity compared to controls .
  • Antiviral Activity : this compound has also shown promise in antiviral applications. For instance, it has been demonstrated to inhibit SARS-CoV-2 replication effectively. In cell culture studies, treatment with this compound resulted in a substantial reduction in infectious virus progeny without affecting viral RNA production . The compound's mechanism appears to involve the inhibition of viral protein maturation rather than direct virucidal action .

Comparative Data on Inhibitory Potency

The following table summarizes key findings related to the inhibitory potency of this compound against various glycosidases and its comparative efficacy with other known inhibitors:

CompoundTarget EnzymeInhibition TypeIC50 (µM)Reference
This compound CyclosulfamidateHuman Lysosomal Acid α-GlucosidaseReversible<10
This compound Cyclosulfateα-GlucosidaseIrreversible<5
MiglustatHuman Lysosomal Acid α-GlucosidaseReversible~50
This compound CyclosulfateSARS-CoV-2Antiviral<2

Case Studies and Research Findings

Numerous studies have documented the efficacy and applications of this compound:

  • Case Study: Pompe Disease : A study published in the Journal of the American Chemical Society reported that this compound cyclosulfamidate significantly stabilized rhGAA and improved its functional activity in cellular models. The compound demonstrated a superior profile compared to traditional treatments like miglustat .
  • Case Study: SARS-CoV-2 Inhibition : Research indicated that treatment with this compound cyclosulfate led to a dramatic reduction in viral load in infected cell cultures. The compound was effective against multiple variants of SARS-CoV-2, reinforcing its potential as an antiviral agent .

化学反应分析

Key Synthetic Pathways:

  • Epoxidation and Cyclosulfate Formation :
    1,6-epi-Cyclophellitol is synthesized via epoxidation of precursor compounds using methyl(trifluoromethyl)dioxirane, yielding diastereomeric mixtures. Subsequent oxidation and hydrogenolysis steps produce cyclosulfates or cyclosulfamidates .

    • Example: Epoxidation of 8 yields protected this compound 9 (46% yield), followed by Pd(OH)₂-catalyzed hydrogenolysis to remove benzyl ethers .

  • Cyclosulfamidate Derivatives :
    Substitution of cyclic sulfate oxygen with nitrogen generates cyclosulfamidates (e.g., compound 4 ), reducing electrophilicity and enabling reversible enzyme binding .

Structural Data:

DerivativeKey Functional GroupsConformationReference
Cyclosulfate 5 Cyclic sulfate, 4C₁ chairIrreversible α-glucosidase inhibitor
Cyclosulfamidate 4 Sulfamidate, 4C₁ chairReversible inhibitor (IC₅₀ = 0.5 µM for GAA)
Thiirane 2 Epoxide → thiiraneβ-glucosidase inhibition (Kᵢ = 3.8 µM)

Covalent Inhibition:

  • α-Glucosidases :
    this compound cyclosulfate 5 acts as a covalent inhibitor by mimicking the 4C₁ Michaelis complex. The catalytic nucleophile (Asp518 in rhGAA) attacks the cyclic sulfate, forming a stable ester intermediate .

    • Kinetics : Second-order rate constant (k<sub>inact</sub>/K<sub>i</sub>) = 1.8 × 10⁴ M⁻¹s⁻¹ for human lysosomal α-glucosidase (GAA) .

  • β-Glucosidases :
    β-Cyclosulfate 6 shows weaker inhibition due to conformational mismatch with the 1S₃ Michaelis complex of β-glucosidases .

Reversible Inhibition:

  • Cyclosulfamidate 4 binds competitively to GAA via hydrogen bonding with Asp616 and Trp481, preventing catalytic activity without covalent modification .

    • Structural Insight : X-ray crystallography confirms that the sulfamidate nitrogen interacts with Asp616 (distance = 2.7 Å) .

Computational Studies:

  • Ab Initio Metadynamics :
    Cyclosulfates 5 and 6 adopt a 4C₁ chair conformation in solution, verified by J-coupling constants (e.g., J<sub>H1-H2</sub> = 9.6 Hz) .

ParameterCyclosulfate 5 Cyclosulfate 6
Predicted Conformation4C₁ (ΔG = 0 kcal/mol)4C₁ (ΔG = 0 kcal/mol)
Energy Barrier (4C₁ → 1S₃)2.1 kcal/mol3.5 kcal/mol

Enzyme Stabilization:

  • Pompe Disease :
    Cyclosulfamidate 4 stabilizes recombinant human GAA (rhGAA) in vitro and in vivo:

    • Reduces rhGAA degradation by 50% in Pompe fibroblasts (vs. 5% for Miglustat) .

    • Increases plasma rhGAA activity 3-fold in zebrafish models .

Selectivity Profile:

Compoundα-Glucosidase (IC₅₀)β-Glucosidase (IC₅₀)Selectivity Ratio (α/β)
5 0.2 µM>100 µM>500
4 0.5 µM>100 µM>200

Cyclosulfate vs. Cyclosulfamidate:

FeatureCyclosulfate 5 Cyclosulfamidate 4
Inhibition ModeIrreversibleReversible
Key InteractionCovalent bond with Asp518Hydrogen bonding with Asp616
Plasma Stability (t₁/₂)2 hours6 hours

属性

分子式

C7H12O5

分子量

176.17 g/mol

IUPAC 名称

(1R,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

InChI

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6+,7-/m1/s1

InChI 键

YQLWKYQDOQEWRD-XQCVOTFFSA-N

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H]2[C@H]1O2)O)O)O)O

规范 SMILES

C(C1C(C(C(C2C1O2)O)O)O)O

同义词

1,6-epi-cyclophellitol
5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol
cyclophellitol
epi-CPL

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。